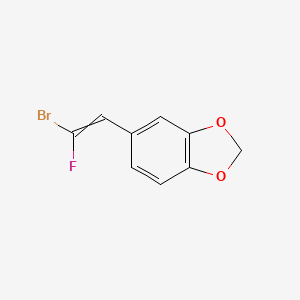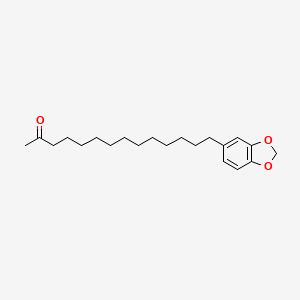
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- is a chemical compound with a molecular formula of C22H34O3 It is characterized by the presence of a tetradecanone backbone with a benzodioxole group attached at the 14th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- typically involves the reaction of tetradecanone with a benzodioxole derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where tetradecanone is reacted with 1,3-benzodioxole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tetradecanone: Lacks the benzodioxole group, resulting in different chemical and biological properties.
14-(1,3-benzodioxol-5-yl)-2-pentadecanone: Similar structure but with a longer carbon chain.
2-Hexadecanone, 14-(1,3-benzodioxol-5-yl)-: Similar structure but with a different carbon chain length.
Uniqueness
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- is unique due to the presence of the benzodioxole group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
828263-04-3 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
14-(1,3-benzodioxol-5-yl)tetradecan-2-one |
InChI |
InChI=1S/C21H32O3/c1-18(22)12-10-8-6-4-2-3-5-7-9-11-13-19-14-15-20-21(16-19)24-17-23-20/h14-16H,2-13,17H2,1H3 |
Clé InChI |
WESJGASUMOLVBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
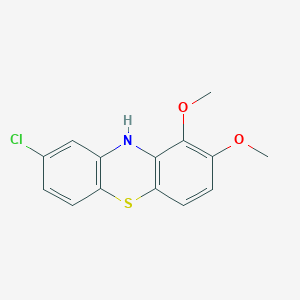
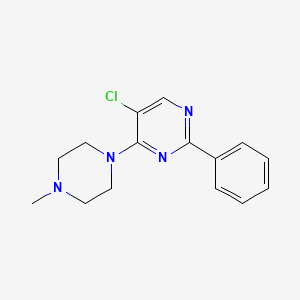
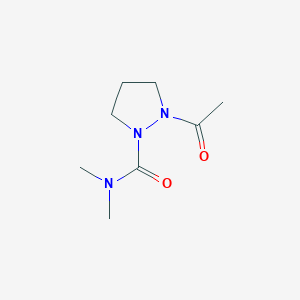
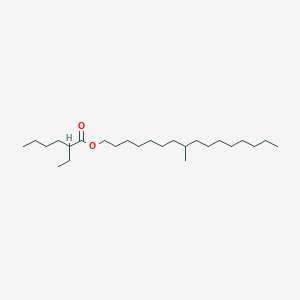
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
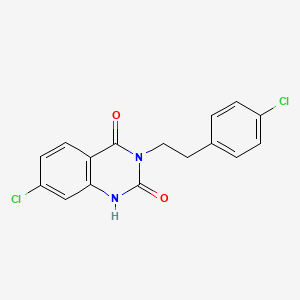
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
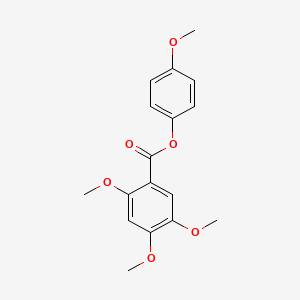
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
